1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone
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Overview
Description
1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone is a complex organic compound with a unique structure that combines elements of pyrazino and carbazole rings
Preparation Methods
The synthesis of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone involves multiple steps, typically starting with the preparation of the pyrazino[3,2,1-JK]carbazole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under suitable conditions[][2].
Scientific Research Applications
1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone can be compared with similar compounds such as:
2-Naphthalenemethanol: This compound has a similar core structure but lacks the morpholino and ethanone groups.
Naphthalene derivatives: These compounds share the naphthalene ring system but differ in their functional groups and overall structure.
Anthracene derivatives: These compounds have a similar polycyclic aromatic structure but differ in their specific ring systems and substituents.
The uniqueness of this compound lies in its combination of the pyrazino and carbazole rings with the morpholino and ethanone groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H27N3O2/c1-15-5-6-18-17(13-15)16-3-2-4-19-21(16)24(18)8-7-23(19)20(25)14-22-9-11-26-12-10-22/h5-6,13,19H,2-4,7-12,14H2,1H3 |
InChI Key |
GERMJBVOZONLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)CN5CCOCC5 |
Origin of Product |
United States |
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